2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide
Description
The compound 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide features a bicyclic thiazolo[4,5-d]pyridazinone core substituted with two furan-2-yl groups, a piperidine ring, and an acetamide side chain. This structure confers unique physicochemical properties, including:
- Electron Distribution: The piperidine moiety introduces basicity, while the thiazolo-pyridazinone core may participate in π-π stacking interactions, influencing receptor binding .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c27-16(22-12-14-6-4-10-29-14)13-26-20(28)18-19(17(24-26)15-7-5-11-30-15)31-21(23-18)25-8-2-1-3-9-25/h4-7,10-11H,1-3,8-9,12-13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDKLUSJDCEKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC=CO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolopyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridazine ring system.
Introduction of the Furan Group: The furan moiety can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Piperidine Substitution: The piperidine group is typically introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the thiazolopyridazine core.
Acetamide Formation: The final step involves the acylation of the intermediate compound with furan-2-ylmethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives of the original compound.
Substitution: Various substituted thiazolopyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolopyridazine derivatives in various chemical reactions.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological research.
Industry
Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyridazine core and the furan and piperidine substituents contribute to its binding affinity and specificity. The exact pathways and targets depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Core Heterocycle Modifications
Modifications to the central heterocycle significantly alter bioactivity and stability:
Key Observations :
- Morpholine’s oxygen atom may improve hydrogen-bonding capacity compared to piperidine .
- Pyrrolidine’s smaller ring size may reduce steric hindrance in binding pockets .
Substituent Effects on Bioactivity
Electronic and Steric Considerations
- Intramolecular Hydrogen Bonding : The acetamide group in the target compound may form intramolecular H-bonds, stabilizing its conformation and reducing metabolic degradation .
- Van der Waals Interactions : Bulkier substituents (e.g., phenyl in Analog 1) increase molecular surface area, enhancing van der Waals interactions in hydrophobic binding pockets .
Research Findings and Implications
- QSAR Insights : Topological descriptors (e.g., molecular connectivity indices) suggest that the target compound’s furan and piperidine groups optimize both electronic and steric parameters for receptor engagement .
- Chromatographic Behavior: The compound’s polarity, inferred from its retention in reversed-phase HPLC, aligns with flavonoids containing multiple H-bond donors, as described in .
- Biological Compatibility : Similar to microbial pesticide studies (), the compound’s compatibility with biological systems may depend on substituent-driven toxicity profiles, necessitating further in vivo assays .
Biological Activity
The compound 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule with a unique structural framework that includes a thiazolo[4,5-d]pyridazin core. This structure is associated with various biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C19H23N5O3S
- Molecular Weight : 401.5 g/mol
- CAS Number : 1203042-01-6
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
-
Antimicrobial Activity :
- The thiazolo[4,5-d]pyridazin core has been linked to antibacterial properties. Studies show that derivatives of this core can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria. For instance, thiazole derivatives have demonstrated effective antimicrobial activity comparable to standard antibiotics like ampicillin and norfloxacin .
-
Anticancer Potential :
- Compounds featuring similar structures have shown cytotoxic effects against various cancer cell lines. For example, certain thiazole-integrated compounds have exhibited significant activity against Bcl-2 expressing cells, which are often resistant to conventional therapies . The mechanism of action typically involves interaction with specific proteins and pathways that regulate cell survival and proliferation.
- Anticonvulsant Properties :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several key structural features:
| Feature | Importance |
|---|---|
| Furan Moiety | Enhances lipophilicity and biological interactions |
| Thiazolo[4,5-d]pyridazin Core | Associated with diverse pharmacological properties |
| Piperidine Ring | Contributes to receptor binding affinity |
Case Studies
-
Antimicrobial Efficacy :
In a comparative study involving various thiazole derivatives, the compound exhibited notable inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 31.25 µg/mL . This suggests potential for development as an antimicrobial agent. -
Cytotoxic Activity Against Cancer Cells :
A recent investigation demonstrated that a structurally similar compound showed IC50 values below those of doxorubicin in A431 and Jurkat cell lines, indicating significant anticancer potential . Molecular dynamics simulations revealed that these compounds interact primarily through hydrophobic contacts with target proteins.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step protocols involving cyclization and condensation reactions. For example:
- Step 1 : Formation of the thiazolo[4,5-d]pyridazinone core using a piperidine-catalyzed cyclization of furan-2-yl precursors under reflux in ethanol .
- Step 2 : Acetamide functionalization via nucleophilic substitution, where furan-2-ylmethylamine reacts with an activated intermediate (e.g., chloroacetamide derivative) in the presence of a base like triethylamine .
- Optimization : Yield improvements (typically 40–60%) are achieved by controlling temperature (70–90°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios of reagents .
Key Characterization : Confirm structure via H/C NMR (piperidine protons at δ 1.4–2.8 ppm; furan protons at δ 6.2–7.5 ppm) and HPLC purity (>95%) .
Q. How is the compound characterized for structural fidelity and purity in academic settings?
- Spectroscopic Methods :
- NMR : Assign peaks for thiazole (C-S at ~160 ppm), acetamide carbonyl (C=O at ~170 ppm), and furan carbons .
- HRMS : Validate molecular weight (calc. for CHNOS: 435.11 g/mol) with <2 ppm error .
- Chromatography : Reverse-phase HPLC using a C18 column (acetonitrile/water gradient) to assess purity (>98% for biological assays) .
Q. What preliminary biological screening models are recommended for this compound?
- Antimicrobial Activity : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion or microdilution assays (MIC values typically 8–32 µg/mL for thiazole derivatives) .
- Cytotoxicity : Evaluate against human cell lines (e.g., HEK293) via MTT assay to establish selectivity indices .
Advanced Research Questions
Q. How can structural modifications enhance target specificity?
- SAR Studies :
- Replace the piperidine moiety with morpholine or pyrrolidine to modulate lipophilicity (clogP changes by ±0.5 units) .
- Introduce electron-withdrawing groups (e.g., -CF) on the furan ring to improve metabolic stability .
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinity for kinases or antimicrobial targets (e.g., DNA gyrase) .
Q. How should contradictory bioactivity data be resolved?
- Case Example : If antimicrobial activity varies between studies (e.g., MIC = 8 µg/mL vs. 32 µg/mL):
- Replicate Conditions : Standardize inoculum size (1×10 CFU/mL) and growth medium (Mueller-Hinton agar) .
- Check Compound Stability : Perform LC-MS to detect degradation products under assay conditions .
- Statistical Analysis : Apply ANOVA to compare results across ≥3 independent trials .
Q. What strategies optimize synthetic scalability without compromising yield?
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to reduce batch variability and improve safety .
- DoE (Design of Experiments) : Use fractional factorial designs to identify critical parameters (e.g., temperature > solvent choice) .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for eco-friendly processing .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Enzyme Inhibition Assays : Measure IC against target enzymes (e.g., bacterial dihydrofolate reductase) using spectrophotometric methods .
- Resistance Studies : Serial passage assays with sub-MIC concentrations to assess propensity for resistance development .
- Transcriptomics : RNA-seq profiling of treated bacterial cells to identify dysregulated pathways .
Safety and Compliance
Q. What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
